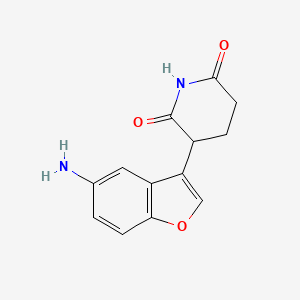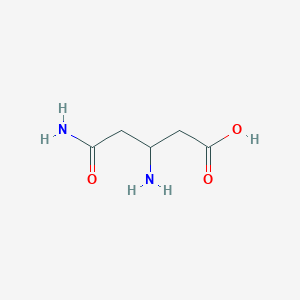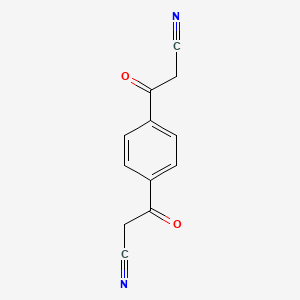![molecular formula C14H8F3N3O2 B12102953 6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)
6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a trifluoromethoxyphenyl group attached to a benzo[d][1,2,3]triazin-4(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one typically involves the reaction of 4-(trifluoromethoxy)aniline with appropriate reagents to form the triazinone ring. One common method involves the cyclization of 4-(trifluoromethoxy)aniline with a suitable nitrile or isocyanate under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazinone ring to other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer and antidiabetic agent.
Materials Science: The trifluoromethoxy group imparts unique electronic properties, making the compound useful in the development of electrochromic materials and other advanced materials.
Biological Studies: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition and cellular processes.
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-based Polydithienylpyrroles: These compounds share the trifluoromethoxyphenyl group and exhibit unique electrochromic properties.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based Dihydro-[1,2,4]triazolo[4,3-a]pyrimidines: These compounds have similar triazine cores and show significant biological activity.
Uniqueness
6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one is unique due to its specific combination of the trifluoromethoxyphenyl group and the triazinone core. This combination imparts distinct electronic and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H8F3N3O2 |
|---|---|
Molecular Weight |
307.23 g/mol |
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)22-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(21)19-20-18-12/h1-7H,(H,18,19,21) |
InChI Key |
DTBWRSXRFICCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)N=NNC3=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)
![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B12102885.png)
![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)




![1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)


